1,2-Di-Boc-piperidazine
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in the development of new organic compounds. chemrj.org Their presence is ubiquitous in natural products, pharmaceuticals, and agrochemicals, underscoring their importance in medicinal and industrial chemistry. openmedicinalchemistryjournal.commsesupplies.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain nitrogen heterocycles. msesupplies.com
The unique chemical properties of these compounds, such as their ability to participate in hydrogen bonding and coordinate with metals, make them highly versatile. chemrj.org This versatility allows for extensive chemical modifications, making them valuable scaffolds in drug design and the development of functional materials. chemrj.org The structural and functional diversity of nitrogen heterocycles stems from the presence and nature of the nitrogen atom, which can be fine-tuned for specific applications. openmedicinalchemistryjournal.com
Strategic Importance of the Piperidazine Scaffold
The piperidazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key structural motif in a wide array of biologically active compounds. nih.govresearchgate.net It is considered a "privileged scaffold" in drug discovery due to its unique conformational properties, basicity, and chemical reactivity. researchgate.netnih.gov The presence of two nitrogen atoms provides opportunities for diverse chemical modifications, allowing for the modulation of a drug's pharmacokinetic and pharmacodynamic properties. nih.govbohrium.com
The flexible core structure of piperazine (B1678402) and its derivatives makes them ideal for the design and synthesis of new bioactive molecules. nih.gov This has led to their incorporation into numerous approved drugs for a variety of therapeutic areas. researchgate.net
Rationale for the N-tert-Butoxycarbonyl (Boc) Protecting Group in Piperidazine Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgnih.gov Its popularity stems from its stability under a broad range of reaction conditions, including exposure to nucleophiles and bases, and its straightforward removal under acidic conditions. wikipedia.orgorganic-chemistry.org
In the context of piperidazine chemistry, the Boc group offers several strategic advantages. It allows for the selective protection of one or both nitrogen atoms, enabling chemists to control the regioselectivity of subsequent reactions. This control is crucial for the synthesis of complex molecules with well-defined structures. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347), often under mild basic conditions. wikipedia.org Its removal is typically achieved using strong acids like trifluoroacetic acid or hydrochloric acid. wikipedia.org This reliable protection and deprotection strategy makes the Boc group an invaluable tool for manipulating the piperidazine scaffold in multi-step syntheses. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl diazinane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYDPNTAVCVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Di Boc Piperidazine and Functionalized Derivatives
Direct N-Boc Protection of Piperidazine and its Precursors
The most straightforward route to 1,2-Di-Boc-piperidazine involves the direct acylation of piperidazine. As a cyclic hydrazine (B178648), piperidazine possesses two secondary amine functionalities available for protection. The challenge in this approach often lies in controlling the degree of substitution to achieve either mono- or di-protection as desired.
Selective Bocylation Protocols for Diazacycloalkanes
While the goal is bis-Boc protection, understanding selective mono-protection is key to managing the reaction. For diamines, selective mono-protection can be challenging because the introduction of the first electron-withdrawing Boc group deactivates the second nitrogen, yet over-reaction to the di-protected product is common. A common strategy to favor mono-protection is the use of a significant excess of the diamine. However, for complete bis-protection, the opposite stoichiometry is employed.
The protection of hydrazines can be a complex task, but solventless methods have been developed that are effective. semanticscholar.orgresearchgate.net For instance, reacting a hydrazine derivative directly with molten di-tert-butyl dicarbonate (B1257347) (Boc₂O) can provide the desired N-Boc protected product without the need for a catalyst. semanticscholar.org This technique is particularly useful for substrates that might lead to complex product mixtures under standard conditions. semanticscholar.org
Optimization of Reaction Conditions for Bis-Boc Protection
To achieve exhaustive N,N'-bis-Boc protection of the piperidazine ring, reaction conditions must be optimized to drive the reaction to completion. This typically involves using a molar excess of the Boc-protection reagent, most commonly di-tert-butyl dicarbonate (Boc₂O), relative to the piperidazine substrate.
The reaction is generally carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction. Common bases include triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), which can also serve as a nucleophilic catalyst. orgsyn.org The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being standard. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is fully consumed. rsc.org In many cases where di-protection is an undesired byproduct of a mono-protection reaction, it highlights the facility of the second protection step under these conditions. chemicalbook.com
Table 1: Optimized Conditions for Bis-Boc Protection of Cyclic Hydrazines
| Reagent (Equivalents) | Base (Equivalents) | Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| Boc₂O (2.2-2.5) | Triethylamine (2.5-3.0) | DMAP (0.1) | Dichloromethane | Room Temp | >90% |
| Boc₂O (2.2) | N/A (Solventless) | None | None (Molten Boc₂O) | Room Temp | High |
| Boc₂O (5.0) | Triethylamine (1.0) | DMAP (catalytic) | Dimethoxyethane | Room Temp | High |
This table presents generalized conditions based on protocols for exhaustive Boc-protection of cyclic amines and hydrazines. semanticscholar.orgorgsyn.org
De Novo Construction of the Piperidazine Ring with Integrated Boc Protection
An alternative to direct protection is the construction of the piperidazine ring from acyclic precursors. This approach offers greater flexibility for introducing substituents and can incorporate the Boc-protecting groups at an early stage.
Cycloaddition Reactions in Piperidazine Formation
Cycloaddition reactions are powerful tools for the synthesis of heterocyclic systems, allowing for the rapid construction of the ring framework with control over stereochemistry.
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a particularly effective method for synthesizing 1,2-diazine systems. nih.gov This reaction typically involves the [4+2] cycloaddition of an electron-deficient azadiene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (an alkene or alkyne). nih.gov The initial cycloadduct undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine (B8628806). nih.gov
To synthesize the parent piperidazine ring, ethylene (B1197577) can be used as the dienophile. The resulting 1,4-dihydropyridazine can then be reduced, for example, through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C), to yield the saturated piperidazine ring. acs.org The Boc-protecting groups can be introduced either before the reduction step or onto the final piperidazine product as described in section 2.1. This strategy has been used to access various functionalized tetrahydropyridazines. acs.orgrsc.orgnih.gov The use of electronically activated diazadienes, such as 4-pyridazinecarbonitriles, in intramolecular Diels-Alder reactions further highlights the utility of this approach for constructing fused ring systems. mdpi.com
Beyond Diels-Alder reactions, other cyclization strategies can be employed to form the piperidazine ring. These methods often involve the intramolecular reaction of a linear precursor containing the necessary atoms to form the six-membered ring.
One conceptual approach is a reductive cyclization. For example, a 1,4-dicarbonyl compound could be condensed with a di-protected hydrazine, such as 1,2-di-Boc-hydrazine, to form a dihydrazone. Subsequent reduction of the C=N bonds and intramolecular cyclization would furnish the piperidazine ring. While this specific route for this compound is not extensively documented, similar reductive cyclization strategies are employed for the synthesis of other diazacyclic systems, such as piperazines, from dioxime precursors. nih.govmdpi.com Another strategy involves the cyclization of substrates prepared from the ring-opening of other heterocycles. For instance, various piperazine (B1678402) scaffolds have been synthesized via the gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates. organic-chemistry.org These principles could be adapted to piperidazine synthesis by designing appropriate acyclic precursors with two nitrogen atoms positioned for a 6-membered ring closure.
Based on a thorough review of the available search results, it is not possible to generate a scientifically accurate article on the chemical compound “this compound” that strictly adheres to the provided, detailed outline.
The search results lack specific information regarding the synthetic methodologies and stereoselective functionalization of This compound . The provided outline requests highly specific data on topics such as:
Formation of Nitrogen-Nitrogen Bonds in the synthesis of this compound.
Stereoselective Synthesis of its derivatives.
Asymmetric Functionalization, including Directed Lithiation and Trapping Protocols.
The use of chiral ligands like (-)-Sparteine in its enantioselective deprotonation.
Regioselectivity in its α-deprotonation.
Diastereoselective Alkylation transformations.
The available literature discusses these advanced synthetic techniques, such as directed lithiation and the use of (-)-sparteine, extensively for related but structurally distinct N-Boc protected heterocyclic compounds, primarily N-Boc-piperidine (a six-membered ring with one nitrogen atom) and N-Boc-piperazine (a six-membered ring with two nitrogen atoms at the 1 and 4 positions). whiterose.ac.uknih.govresearchgate.netresearchgate.netnih.gov
However, piperidazine has a unique structure with two adjacent nitrogen atoms (at the 1 and 2 positions). This fundamental structural difference in the N,N'-diacylhydrazine moiety of this compound results in different chemical reactivity compared to piperidines and piperazines. Therefore, extrapolating data from these other compounds to this compound would be scientifically inaccurate.
Generating content without specific supporting data for this compound would lead to speculation and unsubstantiated claims, violating the core requirement for a scientifically accurate and authoritative article. As the specific research findings, data tables, and detailed discussions requested for each subsection of the outline could not be found for the target molecule, the article cannot be written.
Stereoselective Synthesis of this compound Derivatives
Directed Lithiation and Trapping Protocols
Chiral Precursor Utilization in Stereocontrolled Synthesis
The asymmetric synthesis of functionalized this compound derivatives often relies on the use of chiral precursors to introduce stereocenters in a controlled manner. While direct asymmetric synthesis on the piperidazine core is challenging, the use of molecules from the chiral pool, such as amino acids, provides a robust strategy for embedding chirality.
One common approach involves the cyclization of a chiral diamine precursor. For instance, starting from a chiral 1,2-diamine, which can be derived from an amino acid, a six-membered piperidazine ring can be constructed. The stereochemistry of the final product is dictated by the chirality of the starting diamine. Subsequent protection of the nitrogen atoms with tert-butoxycarbonyl (Boc) groups yields the target this compound derivative. The efficiency and diastereoselectivity of the cyclization step are critical and can be influenced by the choice of reagents and reaction conditions.
Another strategy employs chiral auxiliaries. A chiral auxiliary can be temporarily attached to an achiral piperidazine precursor to direct the stereoselective introduction of a functional group. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched functionalized piperidazine.
While specific examples detailing the synthesis of this compound from chiral precursors are not extensively documented in readily available literature, the principles can be extrapolated from the synthesis of related chiral heterocycles like piperazines and piperidines. For example, the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been achieved starting from α-amino acids. rsc.org This methodology, which involves an aza-Michael addition as a key step, could potentially be adapted for the synthesis of chiral 1,2-Di-Boc-piperidazines.
The following table summarizes hypothetical pathways for the stereocontrolled synthesis of functionalized this compound based on established methodologies for related N-heterocycles.
| Starting Material (Chiral Precursor) | Key Reaction Steps | Resulting Stereochemistry |
| (R)-1,2-Diaminopropane | 1. Cyclization with a suitable dielectrophile 2. N,N'-diprotection with (Boc)₂O | (R)-3-Methyl-1,2-di-Boc-piperidazine |
| L-Aspartic acid | 1. Conversion to a chiral diamine 2. Ring-closing metathesis or reductive amination 3. N,N'-diprotection | Chiral this compound-4-carboxylic acid derivative |
| Chiral oxazolidinone auxiliary | 1. Attachment to a piperidazine precursor 2. Diastereoselective alkylation 3. Auxiliary removal 4. N,N'-diprotection | Enantioenriched C-alkylated this compound |
Advanced Transformations on the this compound Scaffold
Halogenation Reactions and Stereochemical Outcomes
The introduction of halogen atoms onto the this compound scaffold serves as a crucial step for further functionalization. The regioselectivity and stereoselectivity of halogenation reactions are highly dependent on the substrate, the halogenating agent, and the reaction conditions.
For N-Boc protected heterocyclic systems, radical halogenation can be a viable method. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator can lead to the introduction of a halogen at an activated carbon position, such as adjacent to a nitrogen atom. The stereochemical outcome of such reactions can be influenced by the steric hindrance imposed by the bulky Boc groups, potentially leading to a preferred diastereomer.
Electrophilic halogenation of enecarbamates derived from N-Boc piperidines is a known transformation that can proceed with high diastereoselectivity. nih.gov A similar strategy could be envisioned for a partially unsaturated this compound derivative. The stereochemistry of the resulting halogenated product would be directed by the existing stereocenters on the ring and the approach of the electrophilic halogen.
The table below outlines potential halogenation reactions on a hypothetical chiral this compound derivative, along with the expected stereochemical considerations.
| Substrate | Halogenating Agent | Reaction Type | Expected Stereochemical Outcome |
| (R)-3-Methyl-1,2-di-Boc-piperidazine | N-Bromosuccinimide (NBS), AIBN | Radical Bromination | Mixture of diastereomers, potentially favoring the isomer with the bromine atom in a pseudo-equatorial position to minimize steric interactions with the Boc groups. |
| Chiral 1,2-Di-Boc-tetrahydropyridazine | N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | Diastereoselective addition, with the stereochemistry directed by the existing chiral center. |
Subsequent Functional Group Interconversions and Derivatization
Halogenated 1,2-Di-Boc-piperidazines are versatile intermediates for a variety of functional group interconversions and derivatizations, enabling the synthesis of a diverse range of analogues.
Nucleophilic Substitution: The halogen atom can be displaced by a variety of nucleophiles, such as azides, cyanides, alkoxides, and thiolates, to introduce new functional groups. These reactions typically proceed via an SN2 mechanism, leading to an inversion of configuration at the stereocenter, if applicable.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. A halogenated this compound can be coupled with a wide range of organometallic reagents to introduce aryl, heteroaryl, vinyl, and alkynyl substituents.
Elimination Reactions: Treatment of a halogenated piperidazine with a suitable base can induce an elimination reaction to form a double bond, leading to a dihydropyridazine derivative. The regioselectivity of the elimination would depend on the position of the halogen and the nature of the base used.
The following table provides examples of potential derivatization reactions starting from a hypothetical halogenated this compound.
| Starting Material | Reagent(s) | Reaction Type | Product |
| (3R,4S)-3-Bromo-4-methyl-1,2-di-Boc-piperidazine | Sodium azide (B81097) (NaN₃) | Nucleophilic Substitution (SN2) | (3S,4S)-3-Azido-4-methyl-1,2-di-Boc-piperidazine |
| (3R)-3-Iodo-1,2-di-Boc-piperidazine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | (3R)-3-Phenyl-1,2-di-Boc-piperidazine |
| (3S)-3-Chloro-1,2-di-Boc-piperidazine | Potassium tert-butoxide (t-BuOK) | Elimination | 1,2-Di-Boc-1,2,3,4-tetrahydropyridazine |
Reactivity and Mechanistic Investigations of 1,2 Di Boc Piperidazine
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 1,2-Di-Boc-piperidazine are heavily influenced by the presence of the two N-Boc groups. These groups not only protect the nitrogen atoms but also direct the stereochemical outcome of reactions and influence the conformational equilibrium of the six-membered ring.
Directed metalation, particularly lithiation, is a powerful tool for the functionalization of C-H bonds adjacent to a directing group. In heterocyclic systems, the N-Boc group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent C-H bond through coordination with an organolithium base.
While specific studies on this compound are not extensively documented, the mechanism can be inferred from studies on related N-Boc protected heterocycles like piperidines and piperazines. nih.govwhiterose.ac.uk The process is believed to proceed through the formation of a pre-lithiation complex where the organolithium reagent, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), coordinates to the carbonyl oxygen of the Boc group. This coordination increases the acidity of the adjacent α-protons, facilitating their abstraction by the alkyllithium base.
For N-Boc-piperidine, computational and experimental studies have shown that deprotonation is a complex process, with the potential for competing addition of the organolithium reagent to the carbamate (B1207046). nih.gov The rate and selectivity of deprotonation are influenced by factors such as the choice of base, solvent, and temperature. In the case of this compound, the presence of a second N-Boc group could potentially influence the regioselectivity of deprotonation, although steric hindrance might also play a significant role. Sequential tandem directed lithiations have been achieved in related N-Boc protected dihydropyridines, suggesting that similar strategies could be applicable to piperidazine systems. nih.gov
Table 1: Factors Influencing Directed Lithiation of N-Boc Heterocycles
| Factor | Influence on Deprotonation |
|---|---|
| Organolithium Reagent | Sterically hindered bases (e.g., s-BuLi) can favor deprotonation over nucleophilic addition. |
| Solvent | Coordinating solvents (e.g., THF, Et2O) can stabilize the lithiated intermediate. |
| Temperature | Low temperatures (-78 °C) are typically required to prevent side reactions and ensure kinetic control. |
| Additives (e.g., TMEDA) | Can break up organolithium aggregates and accelerate the rate of lithiation. |
The reactivity of the this compound ring is dictated by the electronic nature of the nitrogen and carbon atoms. The nitrogen atoms, being protected by the electron-withdrawing Boc groups, are significantly less nucleophilic than in the parent piperidazine.
The carbon atoms of the ring can exhibit both nucleophilic and electrophilic character depending on the reaction conditions. Following successful deprotonation and lithiation at a carbon atom, the resulting organolithium species is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide.
Conversely, the ring carbons can be subject to electrophilic attack, although the electron-withdrawing nature of the Boc groups would generally deactivate the ring towards such reactions. However, functionalization with appropriate leaving groups could render certain positions susceptible to nucleophilic substitution. The reactivity patterns in nucleophilic aromatic substitution reactions of pyridinium (B92312) ions, for instance, show that the positions ortho and para to the nitrogen are activated for nucleophilic attack. nih.gov While piperidazine is not aromatic, similar electronic principles can influence its reactivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples involving this compound as a coupling partner are not widely reported, the general mechanistic principles of these reactions are well-established and can be extrapolated. researchgate.netresearchgate.netresearcher.life
A typical palladium-catalyzed cross-coupling cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R-X) to form a Pd(II) intermediate.
Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide or triflate.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming a new C-C bond (R-R') and regenerating the Pd(0) catalyst.
In the context of this compound, if the ring were functionalized with a halide or triflate, it could serve as the electrophilic partner in a cross-coupling reaction. Alternatively, after lithiation, the resulting organolithium species could be transmetalated to a suitable metal (e.g., zinc, boron, or tin) to generate an organometallic nucleophile for cross-coupling. The bulky N-Boc groups would likely play a significant role in the stereochemical outcome of such reactions.
Conformational Preferences and their Impact on Reactivity
The six-membered piperidazine ring is not planar and exists in various chair and boat conformations. The presence of the two large N-Boc groups has a profound impact on the conformational equilibrium of the ring. Studies on N-Boc-protected piperidones have shown that the Boc group can influence the orientation of substituents on the ring. researchgate.net
It is expected that this compound would adopt a chair-like conformation to minimize steric strain. However, the repulsion between the two adjacent, bulky Boc groups could lead to significant distortion from an ideal chair conformation. This conformational preference will, in turn, affect the reactivity of the molecule. For instance, the accessibility of the α-protons for deprotonation will depend on their axial or equatorial orientation, which is determined by the ring conformation. Similarly, the stereochemical outcome of reactions at the ring carbons will be influenced by the steric hindrance imposed by the Boc groups in the preferred conformation.
Stability and Cleavage of the N-Boc Protecting Group in Piperidazine Systems
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The N-Boc group is generally stable to bases, nucleophiles, and catalytic hydrogenation. organic-chemistry.org
Cleavage of the N-Boc group is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Table 2: Common Reagents for N-Boc Cleavage
| Reagent | Conditions |
|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) |
| Hydrochloric Acid (HCl) | In solvents like dioxane, methanol (B129727), or ethyl acetate |
| Phosphoric Acid | Can be used for selective deprotection |
In the case of this compound, the presence of two Boc groups may influence the rate of cleavage. It is possible that the cleavage of the first Boc group might proceed at a different rate than the second, potentially allowing for selective mono-deprotection under carefully controlled conditions. The proximity of the two protected nitrogens could also lead to intramolecular interactions that affect the stability and cleavage of the Boc groups.
Principles of Green Chemistry in Piperidazine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including piperazine (B1678402) and its derivatives. mdpi.com
In the context of this compound synthesis and its subsequent reactions, several green chemistry principles can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. This is particularly relevant for the palladium-catalyzed processes discussed earlier.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
For instance, the development of catalytic methods for C-H functionalization of piperazines offers a greener alternative to traditional methods that require pre-functionalization of the substrate. mdpi.com Similarly, the use of flow chemistry for N-Boc deprotection can offer advantages in terms of safety, efficiency, and scalability. nih.gov
Applications of 1,2 Di Boc Piperidazine in Complex Molecule Synthesis
Versatility as a Building Block for Nitrogen-Containing Heterocycles
The 1,2-Di-Boc-piperidazine scaffold serves as a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The presence of two Boc-protected nitrogen atoms allows for selective deprotection and subsequent functionalization, enabling its use as a linchpin in the assembly of more complex structures. This controlled reactivity is crucial for the regioselective introduction of substituents and the construction of fused or spirocyclic ring systems.
The di-Boc protected piperidazine can act as a bis-nucleophile after deprotection, reacting with various electrophiles to form larger heterocyclic frameworks. For instance, its reaction with diketones or their equivalents can lead to the formation of fused pyrazine or diazepine ring systems, which are prevalent motifs in many biologically active compounds.
Furthermore, the piperidazine ring itself can be a target for various chemical transformations. Ring-opening strategies, for example, can provide access to functionalized acyclic 1,2-diamine derivatives with defined stereochemistry, which are themselves valuable building blocks for a wide range of nitrogenous compounds. The versatility of this compound is summarized in its ability to serve as a modular component in both convergent and divergent synthetic approaches to diverse heterocyclic targets.
Precursor to Biologically Relevant Piperidazine-Containing Structures
The piperidazine moiety is a key structural feature in numerous biologically active natural products and pharmaceutical agents. The use of this compound as a stable and readily functionalizable precursor has facilitated the synthesis of these important molecules.
Synthesis of Piperazic Acid and its Analogues
Piperazic acid, a non-proteinogenic amino acid characterized by a cyclic hydrazine (B178648) structure, is a component of many bioactive peptides. The synthesis of piperazic acid and its derivatives is a significant challenge in organic synthesis. While various methods exist for the construction of the piperazic acid core, the use of pre-formed cyclic precursors like this compound offers a potentially more direct and efficient route.
A general strategy involves the asymmetric functionalization of the this compound ring at the C3 position to introduce the carboxylic acid functionality. This can be achieved through stereoselective deprotonation followed by carboxylation. The Boc protecting groups are crucial for modulating the reactivity of the nitrogen atoms and for directing the stereochemical outcome of the functionalization step. Subsequent deprotection then yields the desired piperazic acid or its ester. The development of reliable protocols for this transformation is an active area of research, aiming to provide efficient access to enantiomerically pure piperazic acid building blocks.
Incorporation into Peptide and Natural Product Scaffolds
The incorporation of piperazic acid into peptide chains imparts significant conformational constraints, which can be beneficial for mimicking or stabilizing specific secondary structures like β-turns. The synthesis of such peptidomimetics often relies on the availability of appropriately protected piperazic acid monomers. This compound can serve as a starting point for the synthesis of these monomers.
Once the piperazic acid core is functionalized and appropriately protected, it can be utilized in standard solid-phase or solution-phase peptide synthesis protocols. The Boc groups on the piperidazine nitrogen atoms provide orthogonal protection, allowing for selective deprotection and coupling to the growing peptide chain. This strategy has been explored in the total synthesis of several natural products containing the piperazic acid motif.
| Natural Product Class | Role of Piperidazine Scaffold |
| Cyclic Peptides | Induces conformational rigidity, potential for improved biological activity and stability. |
| Alkaloids | Forms the core structure of various bioactive alkaloids. |
| Siderophores | Acts as a metal-chelating moiety in some microbial iron scavengers. |
Contribution to the Synthesis of Chiral Compounds and Enantiopure Intermediates
The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its absolute stereochemistry. This compound has proven to be a useful scaffold for the development of asymmetric synthetic methods to access chiral piperidazine derivatives and other enantiopure intermediates.
One of the key strategies employed is the asymmetric lithiation of the N-Boc protected piperazine (B1678402) ring. The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base, can facilitate
Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 1,2 Di Boc Piperidazine
Spectroscopic Techniques in Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for determining the precise molecular structure and assessing the purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for the characterization of 1,2-Di-Boc-piperidazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous structural assignment of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational techniques for structural elucidation. The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the 18 chemically equivalent protons of the two tert-butoxycarbonyl (Boc) groups, which typically appears as a sharp singlet in the upfield region. The protons on the piperidazine ring would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical relationships.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. Key signals would include those for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methylene (B1212753) carbons of the piperidazine ring. The chemical shifts of these carbons are indicative of their electronic environment and confirm the presence of the N-Boc functionalities. While specific experimental data for this compound is not widely published, data from the closely related 1,4-Di-Boc-piperazine can provide insight into the expected chemical shifts nih.gov.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Signal Description |
|---|---|---|---|
| -C(CH₃)₃ | ~1.47 | ~28.3 | A strong singlet in the ¹H spectrum representing the 18 equivalent protons of the two tert-butyl groups. A signal in the ¹³C spectrum for the methyl carbons. |
| Piperidazine CH₂ | ~3.0-3.5 | ~40-45 | Complex multiplets in the ¹H spectrum due to spin-spin coupling between adjacent methylene protons on the ring. The corresponding carbon signals appear in the ¹³C spectrum. |
| -C(CH₃)₃ | - | ~81.7 | Signal for the quaternary carbons of the tert-butyl groups. |
| C=O | - | ~155.9 | Signal for the carbonyl carbons of the two Boc protecting groups. |
Note: The chemical shifts provided are predictive and based on data for analogous structures like Di-tert-butyl hydrazine-1,2-dicarboxylate and 1,4-Di-Boc-piperazine nih.govrsc.org.
For molecules containing nitrogen, advanced 2D NMR techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are invaluable. This experiment detects correlations between nitrogen atoms and their directly attached protons wpmucdn.comprotein-nmr.org.uk. For this compound, this technique would be used to confirm the ¹⁵N chemical shifts of the piperidazine nitrogens, providing insight into their electronic environment as amides.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns acdlabs.com. The molecular formula for this compound is C₁₄H₂₆N₂O₄, giving it a molecular weight of 286.37 g/mol nih.gov.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), thereby verifying its chemical formula and distinguishing it from any other compounds with the same nominal mass. This technique is routinely applied in the characterization of novel heterocyclic compounds uva.nlnih.gov.
Combining chromatographic separation with mass spectrometric detection provides a robust platform for analyzing complex mixtures, monitoring reaction progress, and assessing compound purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. It is well-suited for analyzing this compound, allowing for its separation from starting materials, reagents, and byproducts, with subsequent confirmation of its identity by MS nih.govresearchgate.netresearchgate.net. Tandem MS (LC-MS/MS) can be further employed to induce fragmentation of the parent ion, providing structural confirmation even in complex matrices researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds. However, its application to N-Boc protected amines can be problematic. The high temperatures used in the GC injection port can cause thermal degradation of the Boc group, leading to the formation of the deprotected amine and other artifacts acsgcipr.orgresearchgate.netnih.gov. This can result in an inaccurate assessment of the sample's composition. Studies on similar N-Boc compounds have shown that pyrolysis can occur, potentially leading to analytical errors nih.gov. Therefore, GC-MS should be used with caution for this class of molecules.
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the high-resolution separation of liquid chromatography with the high mass accuracy and sensitivity of a Q-TOF mass analyzer. This technique is particularly useful for identifying unknown impurities in a sample and for quantitative studies in complex environments like biological fluids nih.gov. It provides both accurate mass data for formula confirmation and fragmentation data for structural elucidation simultaneously.
| Technique | Application for this compound | Key Findings/Considerations |
|---|---|---|
| HRMS | Determination of exact molecular weight and elemental formula. | Confirms the chemical formula C₁₄H₂₆N₂O₄ by providing a highly accurate mass measurement of the molecular ion. uva.nlnih.gov |
| LC-MS | Purity assessment, reaction monitoring, and analysis of complex mixtures. | Separates the target compound from impurities before MS detection; ideal for thermally sensitive molecules. nih.govresearchgate.net |
| GC-MS | Analysis of volatile compounds. | High risk of thermal degradation of the Boc groups in the GC inlet, potentially leading to inaccurate results. acsgcipr.orgnih.gov |
| Q-TOF LC-MS | High-resolution separation and high-accuracy mass analysis for identification and quantification. | Provides both accurate mass for formula confirmation and fragmentation patterns for structural elucidation in a single run. nih.gov |
Chromatographic Separation Techniques
Chromatography remains the cornerstone of analytical chemistry for the separation and purification of complex mixtures. For this compound, various chromatographic techniques are employed to assess its purity and, where applicable, to resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and separation of this compound from reaction mixtures and starting materials. The presence of the two bulky tert-butoxycarbonyl (Boc) groups significantly influences the compound's polarity, making it well-suited for reversed-phase HPLC.
Detailed research findings indicate that a reversed-phase C18 column is highly effective for the separation. The method typically employs a gradient elution to ensure adequate separation from both more polar and less polar impurities. A common mobile phase combination is a mixture of acetonitrile (B52724) and water, often with a small percentage of an additive like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, typically in the range of 200-220 nm, where the carbamate (B1207046) functional groups exhibit absorbance. The retention time of this compound is a key parameter for its identification and quantification, while the peak area percentage is used to determine its purity.
Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | 8.5 minutes |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by GC can be challenging due to the thermal lability of the Boc protecting groups. At the high temperatures typically employed in GC inlets and columns, the Boc groups can undergo thermolytic decomposition, leading to the formation of multiple degradation products and inaccurate analytical results.
To circumvent this issue, derivatization is often employed to create more volatile and thermally stable analogs. One common approach is the removal of the Boc groups followed by acylation or silylation of the resulting piperidazine. For instance, the free piperidazine can be derivatized with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to yield a more volatile and thermally robust derivative suitable for GC analysis. The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectral data for structural confirmation of the derivative.
Table 2: Illustrative GC-MS Parameters for the Analysis of a Derivatized this compound Analog
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent such as methanol (B129727) or ethanol, SFC offers faster separations and reduced solvent consumption.
For chiral separations of this compound, if the molecule possesses stereogenic centers and exists as a racemic mixture, SFC coupled with a chiral stationary phase (CSP) is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with Boc-protected amine functionalities. The choice of the specific CSP and the mobile phase modifier is critical for achieving optimal enantiomeric resolution. The separation is based on the differential interactions of the enantiomers with the chiral selector of the stationary phase.
Table 3: Exemplary SFC Conditions for Chiral Separation of a Piperidazine Derivative
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
In Situ Reaction Monitoring Techniques
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. This information is crucial for process optimization and ensuring reaction completion.
In-situ Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes like those in ReactIR™ systems, is a powerful process analytical technology (PAT) for real-time reaction monitoring. This non-invasive technique allows for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands directly in the reaction vessel.
In the synthesis of this compound from piperidazine and di-tert-butyl dicarbonate (B1257347) (Boc₂O), in-situ FTIR can be employed to monitor the progress of the reaction. The disappearance of the N-H stretching vibration of the starting piperidazine and the appearance of the characteristic carbonyl (C=O) stretching vibration of the newly formed carbamate groups of this compound can be tracked over time. The strong carbonyl absorption band, typically appearing in the region of 1700-1750 cm⁻¹, serves as a clear indicator of product formation. By plotting the intensity of this peak against time, a reaction profile can be generated, allowing for the determination of reaction endpoints and the study of reaction kinetics without the need for sampling and offline analysis.
Table 4: Key FTIR Vibrational Frequencies for Monitoring the Synthesis of this compound
| Functional Group | Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Piperidazine (reactant) | Stretch | 3300 - 3500 |
| C=O | This compound (product) | Stretch | 1700 - 1750 |
| C-O | This compound (product) | Stretch | 1150 - 1250 |
Future Perspectives and Emerging Research Avenues in 1,2 Di Boc Piperidazine Chemistry
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of piperidazine derivatives exist, future research will increasingly prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. The principles of green chemistry are becoming central to modern organic synthesis, steering research away from hazardous reagents and solvents towards more sustainable alternatives.
Future efforts in the synthesis of 1,2-Di-Boc-piperidazine and related scaffolds will likely focus on:
Catalytic Hydrogenation: Moving beyond traditional metal catalysts, research is exploring the use of organocatalysis for the hydrogenation of pyridine (B92270) precursors to form the piperidine (B6355638) core, which is structurally related to piperidazine. nih.gov This approach avoids the use of heavy metals and often proceeds under milder conditions. nih.gov
One-Pot Procedures: Combining multiple synthetic steps into a single, continuous process, or "one-pot" reaction, significantly improves efficiency by reducing purification steps, solvent waste, and reaction time. nih.gov The development of multi-component reactions (MCRs) catalyzed by biodegradable materials like glutamic acid represents a promising green approach to creating polyfunctionalized piperidine scaffolds, a strategy that could be adapted for piperidazines. informahealthcare.com
Flow Chemistry: The use of automated flow synthesis platforms can enhance the safety, scalability, and efficiency of chemical reactions. nih.gov Integrating flow chemistry for the synthesis of this compound could allow for precise control over reaction parameters, leading to higher yields and purity.
These advancements aim to make key intermediates like this compound more accessible for both academic research and industrial applications, aligning with the growing demand for sustainable chemical manufacturing.
Exploration of Undiscovered Reactivity Patterns
The tert-butyloxycarbonyl (Boc) protecting group is well-known for its stability under many conditions and its straightforward removal under acidic conditions. researchgate.netorganic-chemistry.org However, its potential to participate in or direct reactions is an area ripe for exploration. Future research will likely delve into the more subtle aspects of the Boc groups' reactivity in this compound.
Emerging research avenues may include:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalization steps. Research into the lithiation and functionalization of Boc-protected N-heterocycles, such as 1,3-oxazinanes, has demonstrated the ability to create new C-C bonds with high regio- and enantioselectivity. researchgate.net Applying similar methodologies to this compound could unlock novel pathways to previously inaccessible derivatives.
Radical-Mediated Cyclization: The use of radical reactions offers unique pathways for ring formation. nih.gov Investigating the intramolecular cyclization of derivatives prepared from this compound could lead to the synthesis of novel fused heterocyclic systems.
Boc Group-Directed Reactions: The carbamate (B1207046) functionality of the Boc group can influence the reactivity of adjacent atoms. For instance, the rotation of the carbonyl group can affect the steric environment around the nitrogen atom, potentially directing the approach of reagents in a stereoselective manner. researchgate.net Further studies could uncover new ways to leverage the electronic and steric properties of the two Boc groups in this compound to control reaction outcomes.
A deeper understanding of these reactivity patterns will expand the synthetic chemist's toolkit, enabling more sophisticated and efficient manipulations of the piperidazine scaffold.
Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Design
For a target molecule derived from this compound, AI can:
Predict Retrosynthetic Routes: AI models, particularly those using transfer learning, can be trained on large reaction datasets and then fine-tuned for specific classes of molecules like N-heterocycles. nih.govacs.orgmdpi.com This approach helps overcome the challenge of limited data for specialized reactions, improving the accuracy of retrosynthetic predictions. nih.govchemrxiv.org
Optimize Reaction Conditions: Beyond just predicting the steps, AI can suggest optimal reaction conditions, solvents, and catalysts, accelerating the experimental validation process. nih.gov
Identify Novel Pathways: By processing information without human bias, AI can identify non-intuitive disconnections and suggest synthetic routes that a chemist might overlook, leading to more innovative and efficient syntheses. cas.org
The table below illustrates the impact of integrating AI and machine learning into the retrosynthetic design process for complex heterocycles.
| Feature | Traditional Approach | AI-Integrated Approach |
| Route Design | Manual, based on chemist's experience and literature search | Automated, data-driven suggestions from vast reaction networks. pharmafeatures.com |
| Time to First Route | Days to weeks | Minutes to hours. biopharmatrend.com |
| Novelty of Routes | Often relies on established, well-known reactions | Can propose novel and unconventional pathways. cas.org |
| Success Rate | Dependent on individual expertise | Improved accuracy through models trained on millions of reactions. mdpi.com |
| Data Source | Published literature, internal knowledge | Large-scale reaction databases (e.g., Reaxys, USPTO). nih.gov |
Expansion of Synthetic Utility in Diverse Chemical Scaffolds
The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds due to its favorable physicochemical properties. researchgate.netnih.gov As a protected and conformationally constrained diamine equivalent, this compound is an excellent starting point for the synthesis of diverse and complex chemical structures.
Future research will likely focus on utilizing this building block to access a variety of molecular frameworks, including:
Fused Heterocyclic Systems: By building additional rings onto the piperidazine core, chemists can create novel polycyclic scaffolds. These rigid structures can present functional groups in precise three-dimensional arrangements, which is highly desirable for interacting with biological targets.
Spirocyclic Compounds: The synthesis of spiropiperidines is an active area of research. nih.gov Adapting these methods to this compound could generate unique spiro-piperidazine derivatives with interesting conformational properties.
Peptidomimetics: The constrained nature of the piperidazine ring makes it an attractive scaffold for mimicking peptide turns and secondary structures. Incorporating this unit into peptide sequences can enhance stability against enzymatic degradation and improve pharmacokinetic properties.
Complex Natural Product Analogues: Many natural products contain N-heterocyclic cores. This compound can serve as a key starting material for the total synthesis of complex natural products or their simplified analogues, facilitating the exploration of their biological activities.
The table below summarizes potential complex scaffolds that can be accessed from this compound and their potential applications.
| Scaffold Type | Description | Potential Applications |
| Fused Bicyclic Piperidazines | A second ring is fused to the piperidazine core, creating a rigid structure. | CNS agents, enzyme inhibitors |
| Spiro-piperidazines | A second ring system shares a single carbon atom with the piperidazine ring. | Modulators of ion channels, receptor ligands |
| Piperidazine-Containing Peptidomimetics | The piperidazine unit is incorporated into a peptide backbone to induce specific conformations. | Protease inhibitors, antibacterial agents |
| Bridged Piperidazines | The piperidazine ring is part of a larger, bridged polycyclic system. | Probes for biological systems, materials science |
By expanding the range of accessible chemical structures, the synthetic utility of this compound will continue to grow, solidifying its importance as a foundational building block in modern organic and medicinal chemistry.
Q & A
Q. What are the critical synthetic challenges in preparing 1,2-Di-Boc-piperidazine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of this compound often faces challenges such as incomplete Boc protection, side reactions (e.g., piperazine ring opening), and purification difficulties due to polar intermediates. To optimize:
- Use anhydrous conditions and a catalytic base (e.g., DMAP) to enhance Boc group activation .
- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts and adjust stoichiometry (e.g., Boc₂O in excess) .
- Employ gradient silica gel chromatography or recrystallization for purification, noting that solvent polarity significantly impacts separation efficiency .
- Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Boc₂O + DMAP | Et₃N | DCM | 78 | >95 | |
| Boc₂O + NaHCO₃ | THF | 65 | >90 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Structural validation requires cross-referencing NMR (¹H, ¹³C), IR, and mass spectrometry
- ¹H NMR : Look for Boc methyl signals at ~1.4 ppm and piperazine protons as broad singlets (δ 3.2–3.5 ppm). Discrepancies in splitting patterns may indicate incomplete protection .
- IR : Confirm carbonyl stretches (Boc C=O) at ~1680–1720 cm⁻¹. Absence suggests deprotection .
- HRMS : Calculate exact mass (C₁₄H₂₆N₂O₄) to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability discrepancies may arise from impurities, moisture, or temperature fluctuations. To address:
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products (e.g., free piperazine) .
- Compare batch-to-batch consistency using peptide-grade purity standards (e.g., <1% TFA content) and Karl Fischer titration for moisture analysis .
- Apply Arrhenius equation modeling to predict shelf-life under long-term storage conditions .
Q. What strategies ensure reproducibility in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer : Reproducibility hinges on rigorous process documentation and quality control:
- Use PICO framework to define experimental variables: P (product), I (intervention, e.g., reaction time), C (control, e.g., baseline conditions), O (outcome, e.g., yield) .
- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .
- Archive raw data (e.g., chromatograms, spectra) in standardized formats to enable cross-lab validation .
Q. How can computational methods aid in predicting the reactivity of this compound in novel coupling reactions?
- Methodological Answer : DFT calculations (e.g., Gaussian) and molecular docking can model steric and electronic effects:
- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Simulate transition states for Boc deprotection under acidic conditions to optimize reaction pathways .
- Table 2 : Computational vs. Experimental Reactivity Trends
| Parameter | DFT Prediction | Experimental Result | Variance (%) |
|---|---|---|---|
| Activation Energy (kJ/mol) | 92 | 88 | 4.5 |
| Reaction Rate (s⁻¹) | 1.2×10⁻³ | 1.1×10⁻³ | 8.3 |
Handling Data Contradictions & Peer Review
Q. How should researchers address methodological flaws in studies reporting conflicting Boc-deprotection kinetics?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design :
- Replicate experiments using identical reagents (e.g., TFA concentration, solvent purity) and compare kinetic data .
- Conduct meta-analyses to identify confounding variables (e.g., temperature control, stirring efficiency) .
- Consult peer-reviewed protocols (e.g., ACS Organic Process Guidelines) to standardize reporting .
Q. What steps are critical for designing a statistically robust study on this compound’s catalytic applications?
- Methodological Answer :
- Define hypothesis-driven variables (e.g., catalyst loading, solvent polarity) and use factorial design (DoE) to minimize trial count .
- Apply ANOVA to assess significance of interaction effects (e.g., temperature × solvent) .
- Include negative controls (e.g., uncatalyzed reactions) and triplicate runs to quantify experimental error .
Data Reporting & Ethical Compliance
Q. How can researchers ensure ethical data reporting when publishing synthetic routes for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
